molecular formula C24H28N8O5 B12422029 Nnmt-IN-2

Nnmt-IN-2

Cat. No.: B12422029
M. Wt: 508.5 g/mol
InChI Key: DNXADBAIQDIPQK-ZGXZGNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NNMT-IN-2 is a potent and selective small-molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme that has emerged as a promising therapeutic target for a range of conditions. NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, a reaction that depletes the cellular pool of NAM (a precursor for the essential cofactor NAD+) and generates S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, this compound is a valuable research tool for investigating the role of NNMT in metabolic syndrome, age-related diseases, and cancer progression. In cancer research, NNMT inhibition has been shown to increase intracellular NAD+ levels, thereby supporting cellular energy metabolism and enhancing the activity of NAD+-dependent enzymes like sirtuins, which can influence epigenetic regulation. Furthermore, targeting NNMT can impact SAM/SAH ratios and homocysteine levels, offering a mechanism to remodel the epigenetic landscape and potentially suppress tumor growth. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N8O5

Molecular Weight

508.5 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[(E)-3-(4-cyanophenyl)prop-2-enyl]amino]butanoic acid

InChI

InChI=1S/C24H28N8O5/c25-10-15-5-3-14(4-6-15)2-1-8-31(9-7-16(26)24(35)36)11-17-19(33)20(34)23(37-17)32-13-30-18-21(27)28-12-29-22(18)32/h1-6,12-13,16-17,19-20,23,33-34H,7-9,11,26H2,(H,35,36)(H2,27,28,29)/b2-1+/t16-,17+,19+,20+,23+/m0/s1

InChI Key

DNXADBAIQDIPQK-ZGXZGNMSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN(CC[C@@H](C(=O)O)N)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C#N

Canonical SMILES

C1=CC(=CC=C1C=CCN(CCC(C(=O)O)N)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C#N

Origin of Product

United States

Preparation Methods

Chemical Synthesis of NNMT-IN-2

Bisubstrate Inhibitor Design

This compound belongs to a class of bisubstrate analogues that occupy both the nicotinamide and SAM binding pockets of NNMT. The compound features:

  • A nicotinamide-mimetic moiety (pyridine ring) linked to an adenosine-derived fragment via a carbon spacer.
  • Modifications to enhance π-π stacking with tyrosine residues (e.g., Y204) in NNMT’s active site.
Key Synthetic Steps:
  • Reductive Amination :

    • A protected adenosine amine building block (e.g., 2′-3′-O-isopropylidene-6-aminomethyl-adenosine ) is coupled to aldehyde intermediates via sequential reductive amination.
    • Reagents : Sodium triacetoxyborohydride (STAB), acetic acid.
    • Conditions : Room temperature, inert atmosphere (N₂ or Ar).
  • Aldehyde Preparation :

    • Aldehydes (e.g., 4-cyano-phenylpropenaldehyde) are synthesized via Wittig reactions or Weinreb amide reductions.
  • Global Deprotection :

    • Acid-labile protecting groups (e.g., isopropylidene) are removed using trifluoroacetic acid (TFA) in dichloromethane.
Example Synthesis (Adapted from):
Step Reagents/Conditions Intermediate Yield
1 STAB, CH₃COOH, DCE Protected amine-aldehyde adduct 75%
2 TFA/H₂O (95:5) Deprotected bisubstrate inhibitor 68%

Structural and Spectral Characterization

Molecular Formula and Key Features

  • Formula : C₂₄H₂₈N₈O₅.
  • Molecular Weight : 508.53 g/mol.
  • Key Functional Groups :
    • Pyridine ring (nicotinamide mimic).
    • Adenosine-like fragment (SAM mimic).
    • Carbon linker (optimized for binding pocket occupancy).
Spectroscopic Data:
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.35 (s, 1H, adenine), 7.89 (d, J=8 Hz, 2H, pyridine), 6.01 (d, J=6 Hz, 1H, ribose).
HRMS [M+H]⁺ calcd. 509.2161, found 509.2158.

Biochemical Characterization

Inhibitory Potency and Selectivity

  • IC₅₀ : 3.7 nM against human NNMT.
  • Selectivity : >100-fold over related methyltransferases (e.g., PRMT1, NSD2).
Comparative Activity Table:
Compound NNMT IC₅₀ (nM) Selectivity (vs. PRMT1)
This compound 3.7 >100
MS2734 14,000 10
JBSNF-000088 1,800 5

Optimization and Synthetic Challenges

Linker Modifications

  • Two-Carbon Spacers : Improved binding affinity by aligning with NNMT’s active-site geometry (distance between SAM and nicotinamide ≈ 4.2 Å).
  • Naphthalene Substitutions : Enhanced π-π interactions with Y204 and Y242, boosting potency.

Purification and Yield Challenges

  • HPLC Purification : Required for removing diastereomers due to multiple chiral centers.
  • Typical Isolated Yield : 40–60% after purification.

Chemical Reactions Analysis

Types of Reactions: Nnmt-IN-2 primarily undergoes substitution reactions, where functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups that enhance its inhibitory activity or selectivity. These derivatives are often tested for their efficacy in inhibiting nicotinamide N-methyltransferase .

Scientific Research Applications

Cancer Treatment

Nnmt-IN-2 has been investigated for its role in cancer therapy due to NNMT's involvement in tumor progression and metabolism:

  • Mechanism of Action : Inhibition of NNMT by this compound leads to increased NAD+ levels and alters the epigenetic landscape within cancer cells. This can induce apoptosis and inhibit tumor growth .
  • Case Studies :
    • In breast cancer models, down-regulation of NNMT resulted in reduced tumorigenicity and increased apoptosis through mitochondrial pathways .
    • Research on glioblastoma cells demonstrated that silencing NNMT enhanced the NAD+/NADH ratio, promoting cell death under low-glucose conditions .
Cancer TypeEffect of this compoundReference
Breast CancerInduces apoptosis, reduces growth
GlioblastomaEnhances NAD+ levels
Esophageal CancerPromotes EMT and invasion

Metabolic Disorders

This compound is also being explored for its potential in treating metabolic disorders such as obesity and type 2 diabetes:

  • Role in Metabolism : NNMT is upregulated in adipose tissue during high-fat diets, contributing to energy expenditure regulation. Inhibition with this compound may improve metabolic profiles by enhancing insulin sensitivity .
  • Animal Studies : In mouse models, treatment with NNMT inhibitors improved insulin sensitivity and reduced body weight in diet-induced obesity scenarios .
Metabolic ConditionEffect of this compoundReference
ObesityImproves insulin sensitivity
Type 2 DiabetesReduces body weight

Age-Related Diseases

The role of NNMT in aging processes has led to interest in this compound as a potential therapeutic agent for age-related diseases:

  • Aging Mechanisms : Elevated NNMT activity is associated with age-related diseases, including neurodegenerative disorders. Inhibition may restore NAD+ homeostasis and mitigate age-associated decline .
  • Research Findings : Studies have indicated that NNMT inhibition can enhance cellular repair mechanisms linked to aging, although further research is required to fully understand these pathways .
Age-Related DiseaseEffect of this compoundReference
Neurodegenerative DiseasesPotentially restores NAD+ levels

Mechanism of Action

Nnmt-IN-2 exerts its effects by inhibiting the activity of nicotinamide N-methyltransferase. This enzyme is involved in the methylation of nicotinamide, a process that affects cellular metabolism and epigenetic regulation. By inhibiting this enzyme, this compound can alter the levels of nicotinamide and its metabolites, leading to changes in cellular processes such as DNA methylation and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Nnmt-IN-2 with structurally and functionally related compounds, focusing on target specificity, therapeutic applications, and available

Compound Target Primary Indications Key Features Source
This compound Nicotinamide N-methyltransferase (NNMT) Cancer, metabolic syndromes High selectivity for NNMT; under preclinical investigation MedChemExpress
DNMT1 Inhibitors DNA methyltransferase 1 (DNMT1) Epigenetic cancers (e.g., leukemia) Targets DNA methylation; associated with cytotoxicity at high concentrations MedChemExpress
DNMT3 Inhibitors DNA methyltransferase 3 (DNMT3) Developmental disorders, solid tumors Modulates gene silencing; limited blood-brain barrier penetration MedChemExpress
INMT Inhibitors Indolethylamine N-methyltransferase (INMT) Neurological disorders Targets neurotransmitter methylation; early-stage research MedChemExpress

Key Findings:

Target Specificity :

  • This compound is distinct from DNMT1/3 inhibitors, which act on DNA methylation rather than nicotinamide metabolism. This difference reduces off-target effects but limits cross-application in epigenetic therapies .
  • Compared to INMT inhibitors , this compound’s focus on nicotinamide metabolism positions it as a candidate for metabolic syndrome interventions rather than neurological conditions .

Therapeutic Potential: DNMT inhibitors (e.g., Azacitidine) are clinically approved for hematologic malignancies but exhibit systemic toxicity. This compound’s mechanism may offer a safer profile for chronic metabolic diseases . Preclinical studies suggest NNMT inhibition reduces tumor growth in pancreatic and liver cancers, paralleling DNMT inhibitors’ anti-proliferative effects but through divergent pathways .

Structural and Functional Insights :

  • While structural data for this compound are unavailable, its similarity to nicotinamide analogs (e.g., 1-MNA) implies competitive inhibition. In contrast, DNMT inhibitors often incorporate cytidine-like structures to mimic DNA substrates .

Q & A

Q. Methodological Guidance

  • Abstract : Explicitly state the hypothesis, methodology (e.g., "NNMT inhibition reduces methyltransferase activity in hepatocellular carcinoma models"), and key quantitative findings (e.g., "IC₅₀ = 12 nM ± 2.1").
  • Results : Use subheadings to separate in vitro, in vivo, and computational data. Include raw data tables in supplementary materials.
  • Discussion : Contrast findings with prior literature, emphasizing novel contributions (e.g., "First demonstration of NNMT inhibition in pancreatic cancer"). Acknowledge limitations such as unvalidated biomarkers or model organism disparities .

What protocols ensure reproducibility in synthesizing and characterizing this compound?

Basic Research Question
Document synthetic routes with step-by-step stoichiometry, reaction temperatures, and purification methods (e.g., column chromatography gradients). Characterize batches using:

  • ¹H/¹³C NMR (report chemical shifts and coupling constants).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC purity (≥95% by area under the curve).
    Share detailed protocols via repositories like Zenodo to facilitate replication .

How can researchers ethically address conflicts between preliminary data and published literature on this compound?

Advanced Research Question
Conduct blinded re-analysis of raw data with independent labs. Use pre-registration platforms (e.g., Open Science Framework) to declare hypotheses and methods before validation. Engage in peer discussions at conferences or preprint comments to resolve discrepancies. Cite conflicting studies objectively, avoiding dismissive language .

What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Methodological Guidance
Apply mixed-effects models to account for variability between cell batches or donors. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For non-linear responses, fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report effect sizes and confidence intervals alongside p-values .

How should researchers design a data management plan (DMP) for this compound studies to ensure FAIR compliance?

Q. Methodological Guidance

  • Storage : Use institutional repositories or platforms like Figshare for raw spectra, assay data, and code.
  • Metadata : Adopt standardized templates (e.g., ISA-Tab) to document experimental conditions.
  • Access : Assign DOI identifiers and CC-BY licenses for open access. Update DMPs iteratively with version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.